molecular formula C17H22N4O2S B6521220 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1787878-53-8

1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B6521220
CAS No.: 1787878-53-8
M. Wt: 346.4 g/mol
InChI Key: BEYBSUUZURJPGJ-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound featuring a piperidine core substituted with a 1,2,3-triazole ring and a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group. The triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors.

Properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-24(23,17-6-5-14-3-1-2-4-15(14)13-17)20-10-7-16(8-11-20)21-12-9-18-19-21/h5-6,9,12-13,16H,1-4,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYBSUUZURJPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine

This compound (synthesized via CuAAC, similar to the target molecule) replaces the tetrahydronaphthalene sulfonyl group with a benzyl substituent . Key differences include:

  • Steric Profile : The planar phenyl group in the benzyl derivative may offer less steric hindrance compared to the tetrahydronaphthalene system.
Property Target Compound Benzyl-Phenyl Analogue
Core Structure Piperidine-1,2,3-triazole Piperidine-1,2,3-triazole
Key Substituent Tetrahydronaphthalene sulfonyl Benzyl and phenyl
Synthesis Method CuAAC + sulfonylation CuAAC
Electronic Effects Electron-withdrawing (sulfonyl) Electron-neutral (benzyl)

Piperidine-Tetrazole Derivatives

Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, phosphate (1:1) replaces the triazole with a tetrazole ring . Differences include:

  • Heterocycle Properties : Tetrazoles (4 nitrogen atoms) are more acidic (pKa ~4.9) than triazoles (pKa ~10.3), influencing solubility and bioavailability.
  • Synthetic Routes : Tetrazoles are often synthesized via [2+3] cycloadditions involving nitriles and azides, unlike CuAAC for triazoles.

Functionalized Triazole Derivatives

Compounds like (16) and (17) from incorporate triazoles linked to fluorinated chains and carbohydrate moieties. These structures highlight:

  • Fluorination : The heptadecafluoroundecanamido group in (16) enhances lipophilicity and metabolic resistance compared to the target compound’s tetrahydronaphthalene group.
  • Biological Targeting : Sugar-linked triazoles (e.g., (17) ) may prioritize carbohydrate-binding proteins, whereas the sulfonyl group in the target compound could favor sulfonamide-sensitive targets.

Research Findings and Implications

  • Triazole vs. Tetrazole : Triazoles offer better stability under physiological conditions, while tetrazoles may improve solubility in acidic environments .
  • Substituent Impact : Sulfonyl groups enhance electrophilicity and binding to serine proteases or sulfonamide receptors, whereas benzyl groups are more inert .
  • Synthetic Efficiency : CuAAC remains the gold standard for triazole synthesis, but fluorinated derivatives require additional optimization .

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